molecular formula C15H17F3N4 B1326470 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine CAS No. 909644-98-0

1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine

Cat. No.: B1326470
CAS No.: 909644-98-0
M. Wt: 310.32 g/mol
InChI Key: HZKOTNOIUIEDHM-UHFFFAOYSA-N
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Description

  • The final step involves the introduction of the methanamine group, which can be achieved through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial-scale production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Naphthyridine Core:

    • Starting with a suitable precursor, such as 2-chloro-1,6-naphthyridine, the trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent like trifluoromethyl iodide under basic conditions.
  • Piperidine Ring Formation:

    • The naphthyridine intermediate is then reacted with a piperidine derivative, often through a nucleophilic aromatic substitution reaction, to form the desired piperidine-naphthyridine linkage.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of naphthyridine N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the naphthyridine ring or other reducible groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Naphthyridine N-oxides.

    Reduction: Reduced naphthyridine derivatives.

    Substitution: Substituted naphthyridine-piperidine derivatives.

Scientific Research Applications

1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors, due to its unique structural features.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the naphthyridine and piperidine moieties contribute to its overall pharmacological profile. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}ethanamine
  • 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}propanamine

Comparison: Compared to its analogs, 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine is unique due to its specific methanamine group, which can influence its pharmacokinetic properties and biological activity. The trifluoromethyl group provides enhanced lipophilicity and metabolic stability, making it a valuable compound in drug development.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

[1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4/c16-15(17,18)13-2-1-11-12(21-13)3-6-20-14(11)22-7-4-10(9-19)5-8-22/h1-3,6,10H,4-5,7-9,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKOTNOIUIEDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=CC3=C2C=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647110
Record name 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909644-98-0
Record name 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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